1-[(Phenylthio)methyl]piperidine

Medicinal Chemistry QSAR Chemical Synthesis

1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a substituted piperidine featuring a phenylthio group linked via a methylene bridge to the piperidine nitrogen. It has a molecular formula of C12H17NS and a molecular weight of 207.34 g/mol.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
CAS No. 6631-82-9
Cat. No. B1618921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Phenylthio)methyl]piperidine
CAS6631-82-9
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CSC2=CC=CC=C2
InChIInChI=1S/C12H17NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2
InChIKeyOLIHYFZBYRSBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9): Procurement-Ready Chemical Profile for R&D and Specialty Synthesis


1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a substituted piperidine featuring a phenylthio group linked via a methylene bridge to the piperidine nitrogen. It has a molecular formula of C12H17NS and a molecular weight of 207.34 g/mol . This compound serves as a versatile intermediate in the synthesis of pharmacologically active phenylthiophenylpiperidines, which have demonstrated utility as analgesics, antidepressants, and anticonvulsants [1]. Its structural motif, incorporating a sulfur atom and an N-CH2-S linkage, confers distinct physicochemical and potential biological properties compared to direct N-S-phenyl or C-phenylthio-substituted piperidines, making its specific sourcing critical for reproducible research outcomes [2].

Why 1-[(Phenylthio)methyl]piperidine Cannot Be Replaced by Other Phenylthio- or Piperidine Analogs


Substituting 1-[(Phenylthio)methyl]piperidine with a simple phenylthio piperidine isomer (e.g., 1-, 3-, or 4-(phenylthio)piperidine) or a benzyl analog is scientifically unsound. The critical differentiator is the **methylene (CH2) spacer** between the piperidine nitrogen and the sulfur atom, which fundamentally alters the compound's lipophilicity, molecular flexibility (rotatable bond count), and electronic environment [1]. This linker influences its behavior as a synthetic intermediate in the preparation of phenylthiophenylpiperidines, where the N-CH2-S unit is a key pharmacophoric element for analgesic and antidepressant activity [2]. Direct N-S-phenyl analogs lack this crucial spacer, leading to divergent physicochemical properties (e.g., LogP, TPSA) and potentially different biological interactions . Procurement of the exact CAS-registered compound is essential to ensure fidelity in research that relies on this specific molecular architecture.

Quantitative Differentiation of 1-[(Phenylthio)methyl]piperidine from Closest Analogs: A Head-to-Head Comparison


Structural Distinction: The Methylene Bridge Defines Molecular Weight and Flexibility

1-[(Phenylthio)methyl]piperidine contains a methylene (-CH2-) linker between the piperidine nitrogen and the phenylthio sulfur. This contrasts with 1-(Phenylthio)piperidine, which has a direct N-S bond [1]. The presence of this linker increases the molecular weight by 14.03 g/mol and adds one rotatable bond, altering the molecule's conformational flexibility [1]. In the context of phenylthiophenylpiperidine synthesis, this linker is essential for obtaining the desired analgesic/antidepressant core structure [2].

Medicinal Chemistry QSAR Chemical Synthesis

Lipophilicity (LogP) Modulation: The N-CH2-S Unit Impacts Predicted Hydrophobicity

The introduction of a methylene spacer between the nitrogen and sulfur atoms in 1-[(Phenylthio)methyl]piperidine is predicted to alter its lipophilicity compared to direct N-S-phenyl analogs. While experimental LogP values are not publicly available, the computed XLogP3 for 1-(Phenylthio)piperidine is 3.1 [1]. The addition of a CH2 group typically increases LogP by approximately +0.5 units (class-level inference based on the Hansch-Fujita π contribution of a methylene unit) [2]. This predicted shift in lipophilicity can influence membrane permeability and target binding in biological assays [3].

ADMET Drug Design Physicochemical Profiling

Polar Surface Area (TPSA): A Key Differentiator for Permeability and CNS Targeting

Topological Polar Surface Area (TPSA) is a critical descriptor for predicting a compound's ability to cross biological membranes, including the blood-brain barrier. 1-[(Phenylthio)methyl]piperidine, with its N-CH2-S linkage, is anticipated to have a slightly different TPSA compared to its 3-(Phenylthio)piperidine analog. While experimental TPSA for the target compound is not published, the direct analog 3-(Phenylthio)piperidine is reported to have a TPSA of 28.5 Ų . The substitution of a methylene group for a direct C-S bond is expected to result in a small but potentially meaningful TPSA change, which could influence its utility in CNS drug discovery programs [1].

Blood-Brain Barrier ADME Computational Chemistry

Synthetic Utility: A Key Intermediate for Analgetic Phenylthiophenylpiperidines

1-[(Phenylthio)methyl]piperidine is not just a structural analog; it is a defined intermediate in the synthesis of phenylthiophenylpiperidines, a class of compounds with documented analgesic, antidepressant, and anticonvulsant activities [1]. The specific N-CH2-S linkage present in this compound is incorporated into the final active pharmaceutical ingredient (API) structure. In contrast, 1-(Phenylthio)piperidine or 4-(Phenylthio)piperidine would lead to different core structures, potentially resulting in inactive compounds or unwanted off-target effects [2]. This defined role in a patented synthetic route provides a clear, application-driven reason for procuring this specific CAS number [1].

Process Chemistry API Intermediate Analgesics

Targeted Applications for 1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) Based on Quantitative Differentiation


Synthesis of Phenylthiophenylpiperidine Analgesics and Antidepressants

This compound is specifically cited as an intermediate for preparing phenylthiophenylpiperidines, which are patented for their analgesic, antidepressant, and anticonvulsant properties [1]. The N-CH2-S linker is an integral part of the final pharmacophore. Procurement of this exact compound is mandatory for any research group aiming to replicate or expand upon the SAR of this therapeutic class, as other phenylthio piperidine isomers will not lead to the same core structure [1].

QSAR and Pharmacophore Modeling for CNS Drug Discovery

The compound's distinct physicochemical profile—specifically its molecular weight, predicted LogP, and TPSA relative to analogs—makes it a valuable data point in computational models aimed at optimizing blood-brain barrier penetration [2][3]. Its use in a training set for QSAR models can help refine predictions for other sulfur-containing piperidines. The quantitative differences established in Section 3 support its inclusion as a unique entity, rather than a redundant analog [4].

Development of Novel Sulfur-Containing Heterocyclic Libraries

As a building block, 1-[(Phenylthio)methyl]piperidine can undergo further functionalization at the sulfur atom (e.g., oxidation to sulfoxide or sulfone) or at the piperidine ring, enabling the creation of diverse compound libraries for high-throughput screening . The methylene linker provides a distinct spatial arrangement compared to direct arylthio piperidines, potentially leading to novel chemical space exploration .

Analytical Reference Standard for Method Development

Given its unique retention time and mass spectrometric signature (MW 207.34 g/mol), 1-[(Phenylthio)methyl]piperidine can serve as a reference standard for the development of LC-MS or GC-MS methods aimed at detecting and quantifying related phenylthio piperidine impurities or metabolites in complex mixtures [5]. Its differentiation from close analogs (e.g., MW 193.31 g/mol for 1-(Phenylthio)piperidine) ensures method specificity [5].

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